molecular formula C6H13NO2 B3113017 (3R,4R)-4-methoxy-1-methyl-pyrrolidin-3-ol CAS No. 1932507-13-5

(3R,4R)-4-methoxy-1-methyl-pyrrolidin-3-ol

Cat. No. B3113017
CAS RN: 1932507-13-5
M. Wt: 131.17 g/mol
InChI Key: WVGMGFKCXPENCY-PHDIDXHHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,4R)-4-methoxy-1-methyl-pyrrolidin-3-ol, also known as MPMP, is a chiral compound that has been widely used in scientific research. It possesses a unique chemical structure that allows it to interact with various biological systems, making it a valuable tool for studying the mechanisms of action of different compounds and pathways. In

Scientific Research Applications

Pyrrolidine in Drug Discovery

Pyrrolidine rings, such as in (3R,4R)-4-methoxy-1-methyl-pyrrolidin-3-ol, are widely utilized in medicinal chemistry due to their saturated scaffold which allows for efficient exploration of pharmacophore space, contribution to stereochemistry, and increased three-dimensional coverage. These characteristics are crucial for the development of biologically active compounds with specific target selectivity. The versatility of pyrrolidine derivatives, including pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones, is underscored by their applications in treating human diseases. The review by Petri et al. (2021) focuses on the synthetic strategies used for constructing and functionalizing pyrrolidine rings, highlighting the importance of stereochemistry and the spatial orientation of substituents in determining the biological profile of drug candidates. This work guides the design of new pyrrolidine compounds with diverse biological activities (Petri et al., 2021).

Stereochemistry and Pharmacological Profile

The stereochemistry of compounds like (3R,4R)-4-methoxy-1-methyl-pyrrolidin-3-ol is crucial for their pharmacological profile. Veinberg et al. (2015) discuss the impact of stereochemistry on the pharmacological properties of phenylpiracetam and its derivatives, highlighting the relationship between stereocenter configuration and biological properties. This review emphasizes the methodological approaches for preparing stereoisomers and their comparative pharmacological testing, demonstrating the advantages of selecting the most effective stereoisomer for therapeutic use. The findings suggest a direct link between the configuration of stereocenters and the efficacy of the enantiomers, advocating for the purification of drug substances from less active stereoisomers (Veinberg et al., 2015).

properties

IUPAC Name

(3R,4R)-4-methoxy-1-methylpyrrolidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-7-3-5(8)6(4-7)9-2/h5-6,8H,3-4H2,1-2H3/t5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVGMGFKCXPENCY-PHDIDXHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C(C1)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@H]([C@@H](C1)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4R)-4-methoxy-1-methyl-pyrrolidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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